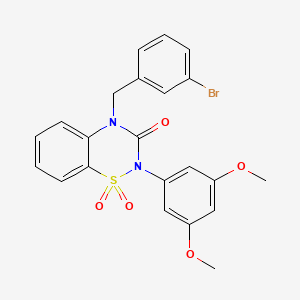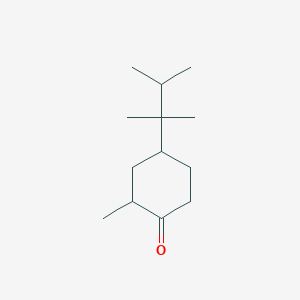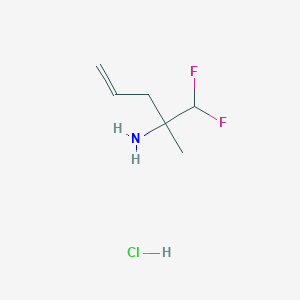![molecular formula C16H21NO3 B2870492 [2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine CAS No. 626216-00-0](/img/structure/B2870492.png)
[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine
説明
“[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine” is a chemical compound. It is also known as Acetamide, N- [2- (3,4-dimethoxyphenyl)ethyl]- . The formula of this compound is C12H17NO3 .
Molecular Structure Analysis
The molecular structure of this compound includes a 3,4-dimethoxyphenyl group and a 5-methylfuran-2-ylmethyl group . The molecular weight is 223.2683 . The IUPAC Standard InChI is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .科学的研究の応用
Corrosion Inhibition
One of the applications of compounds related to [2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine is as a corrosion inhibitor . Studies have shown that similar compounds, such as 3,4-dimethoxy phenyl thiosemicarbazone, can effectively inhibit the corrosion of copper in acidic solutions . This is achieved through the formation of a protective layer on the metal surface, which is characterized using various techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) . The chemical adsorption mechanism is identified as the definitive mechanism of corrosion inhibition, which is supported by both experimental findings and theoretical computations .
Anticancer Activity
Derivatives of quinoline, which share structural similarities with the compound , are known for their anticancer properties . These compounds have been documented to possess activity against various cancer cell lines, including those of thyroid cancer . The increased lipophilicity and permeability of these molecules make them suitable candidates for drug design in the field of oncology .
Antitubercular Activity
Quinoline derivatives are also recognized for their antitubercular activity . The structural features of these compounds contribute to their effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis . This activity is particularly important given the rising incidence of drug-resistant tuberculosis strains.
Antifungal and Antiviral Properties
The compound’s structural analogs have demonstrated antifungal and antiviral activities . These properties are crucial in the development of new treatments for infectious diseases caused by fungi and viruses . The ability to inhibit key enzymes in the pathogens’ life cycles is a significant aspect of their mode of action.
Enzyme Inhibition
Another notable application is in the field of enzyme inhibition . Similar compounds have been found to inhibit monoamine oxidase (MAO), particularly MAO-B, which is involved in the metabolism of neurotransmitters in the brain . This inhibition has potential therapeutic implications for neurodegenerative diseases like Parkinson’s disease.
Material Chemistry
Compounds containing a diarylquinoline substructure, akin to the compound , have found applications in functional material chemistry . These materials are used in various industrial applications due to their unique chemical properties.
Biological Activity
The broad array of biological activities exhibited by quinoline derivatives includes anti-inflammatory, analgesic, and antiproliferative effects . These activities make them valuable in the development of new pharmaceuticals for treating a range of conditions.
Targeting Cancer Stem Cells
Research has also explored the use of related compounds in targeting cancer stem cells . This approach is aimed at addressing the root cause of cancer proliferation and recurrence, offering a promising direction for cancer therapy .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(5-methylfuran-2-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-4-6-14(20-12)11-17-9-8-13-5-7-15(18-2)16(10-13)19-3/h4-7,10,17H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBZVWLDMUDMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2870409.png)
![(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B2870410.png)
![1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane](/img/structure/B2870413.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2870414.png)
![3,6-dichloro-N-[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2870415.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2870418.png)
![(E)-2-amino-N-butyl-1-((2,3-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870420.png)



![7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2870426.png)

![7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2870432.png)